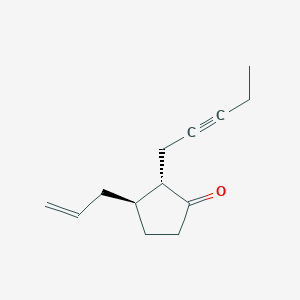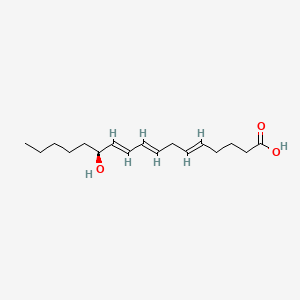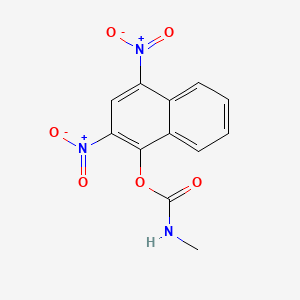
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of carbamate esters, which are widely used in various industrial and scientific applications. This compound is characterized by the presence of a carbamic acid esterified with a 2,4-dinitro-1-naphthyl group, making it a significant molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester typically involves the reaction of methyl carbamate with 2,4-dinitro-1-naphthol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Starting Materials: Methyl carbamate and 2,4-dinitro-1-naphthol.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: Controlled temperature and pressure to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The industrial production typically includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: The nitro groups can be reduced to amino groups using suitable reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Carbamic acid and 2,4-dinitro-1-naphthol.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable complexes with them. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate ester with similar structural features but different applications.
Methyl carbamate: A simpler ester used as a starting material for various syntheses.
2,4-Dinitrophenylhydrazine: Shares the nitro group but has different chemical properties.
Uniqueness
Carbamic acid, methyl-, 2,4-dinitro-1-naphthyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63982-51-4 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
(2,4-dinitronaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-11-8-5-3-2-4-7(8)9(14(17)18)6-10(11)15(19)20/h2-6H,1H3,(H,13,16) |
Clave InChI |
NKULZUFWPVMHTQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
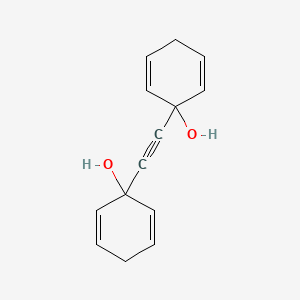
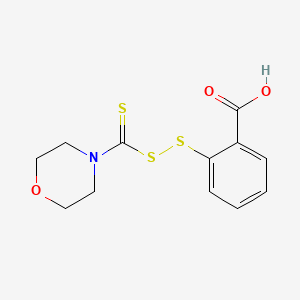
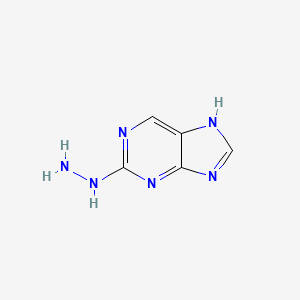

![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
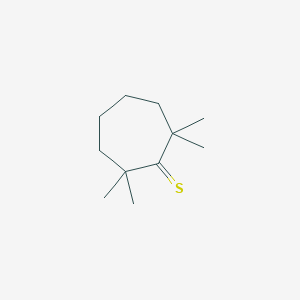
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


